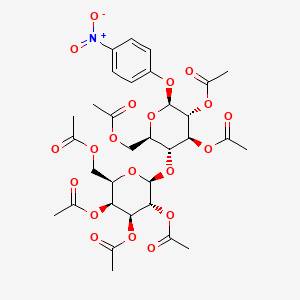

4-Nitrophenyl hepta-O-acetyl-b-lactoside

Description

BenchChem offers high-quality 4-Nitrophenyl hepta-O-acetyl-b-lactoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrophenyl hepta-O-acetyl-b-lactoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-10-8-21(9-11-22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25+,26-,27+,28+,29-,30-,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPXHRWKTGFZTP-TZDACTGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745398 | |

| Record name | 4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

757.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84034-75-3 | |

| Record name | 4-Nitrophenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Role As a Model Substrate in Carbohydrate Chemistry and Enzymology

4-Nitrophenyl hepta-O-acetyl-b-lactoside's primary function in the laboratory is as a chromogenic substrate. The principle of its application is elegant in its simplicity: in its intact form, the compound is colorless. However, upon enzymatic hydrolysis of the β-glycosidic bond linking the lactose (B1674315) moiety to the 4-nitrophenyl group, the aglycon, 4-nitrophenol (B140041) (pNP), is released. Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion, which exhibits a distinct yellow color that can be quantified spectrophotometrically, typically at a wavelength of 400-420 nm. This colorimetric change provides a direct and continuous measure of enzyme activity.

The presence of the seven acetyl groups on the lactose backbone serves a crucial purpose. These bulky, hydrophobic groups effectively "mask" the lactose, preventing the direct action of β-galactosidase. For hydrolysis to occur, a two-step enzymatic process is often required. First, non-specific esterases present in the sample or added to the assay mixture must remove the acetyl groups. Once the lactose is deacetylated, it becomes a recognizable substrate for β-galactosidase, which then cleaves the glycosidic bond to release 4-nitrophenol. This two-stage activation makes 4-Nitrophenyl hepta-O-acetyl-b-lactoside a valuable tool for studying coupled enzyme activities and for detecting the presence of both esterases and β-galactosidases in a sample.

In enzymology, this compound and its unacetylated counterpart, 4-nitrophenyl-β-D-lactoside, are instrumental in determining the kinetic parameters of enzymes like β-galactosidase. By measuring the rate of 4-nitrophenol release at various substrate concentrations, researchers can calculate key values such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). These parameters provide fundamental insights into the enzyme's affinity for its substrate and its catalytic efficiency.

Table 1: Representative Kinetic Parameters for β-Galactosidase Activity This table presents kinetic data obtained using the related substrate o-nitrophenyl-β-D-galactopyranoside (ONPG), which is commonly used for the characterization of β-galactosidase and serves as a proxy for the kinetic principles involved.

| Enzyme Source | K_m (mM) | V_max (A/min) | Optimal pH |

| Aspergillus oryzae | 0.800 | 0.0864 | 7.5 |

| Yeast Isolate | 2.23 | 58.82 nmol/min/ml | 6.8 |

| Arthrobacter sp. (Antarctic Isolate) | Not specified | Not specified | Not specified |

Data compiled from studies on β-galactosidase characterization. pjlss.edu.pknih.govresearchgate.net

Historical Development and Evolution of Its Research Applications

The use of 4-nitrophenyl-based glycosides as enzyme substrates is part of a broader historical development of chromogenic and fluorogenic reporters in biochemistry. The quest for simple, sensitive, and continuous assays for enzyme activity led researchers in the mid-20th century to explore the synthesis of various glycosides with reporter aglycons. The 4-nitrophenyl group proved to be an excellent choice due to the significant and easily measurable change in its absorbance spectrum upon cleavage from the sugar moiety.

Initially, simpler monosaccharide-based substrates such as 4-nitrophenyl-β-D-glucopyranoside and o-nitrophenyl-β-D-galactopyranoside (ONPG) became widely adopted for the study of β-glucosidases and β-galactosidases, respectively. medchemexpress.commegazyme.comnih.gov The success of these first-generation chromogenic substrates paved the way for the development of more complex molecules designed to probe the activity of enzymes that recognize larger carbohydrate structures.

4-Nitrophenyl hepta-O-acetyl-b-lactoside emerged from this evolution as a more sophisticated tool. Its synthesis involves the chemical coupling of per-O-acetylated lactosyl bromide with 4-nitrophenol (B140041), a process that became more refined with advances in carbohydrate chemistry. The introduction of the acetyl groups was a strategic modification aimed at altering the substrate's properties, such as its solubility and its susceptibility to enzymatic action, thereby expanding the repertoire of available tools for glycosidase research.

Over time, the applications of this compound have diversified. While its core use remains in the realm of enzyme kinetics and detection, it has also found a niche in areas such as industrial microbiology for screening microbial strains for specific enzymatic activities, and in the development of diagnostic assays. The principle of using a "caged" or "pro-substrate" that requires an initial activation step (deacetylation) before the primary enzymatic reaction can be detected has proven to be a versatile strategy in biochemical investigations.

Overview of Its Strategic Importance in Biochemical Investigations

Chemoenzymatic Synthetic Routes and Optimizations

Chemoenzymatic approaches combine the precision of enzymatic catalysis with the versatility of chemical synthesis, offering an efficient pathway to produce 4-nitrophenyl hepta-O-acetyl-β-lactoside. These methods often involve the chemical synthesis of a precursor, followed by an enzymatic step to achieve the desired stereoselectivity or to deprotect the molecule selectively. A notable strategy involves the chemical synthesis of an anomeric mixture of glycosides, followed by the use of a specific enzyme to selectively hydrolyze the unwanted anomer, simplifying the purification process. mdpi.comresearchgate.net For instance, a fungal β-N-acetylhexosaminidase can be employed for its high chemo- and regioselectivity towards β-anomeric N-acetylgalactosamine derivatives. researchgate.net The enzyme's effectiveness can be enhanced through immobilization, which improves its operational stability and allows for repeated use. researchgate.net

The formation of the glycosidic bond between the lactose moiety and the 4-nitrophenyl group is a critical step in the synthesis. beilstein-journals.org This is typically an O-glycosylation reaction where the anomeric carbon of the lactose donor reacts with the hydroxyl group of the 4-nitrophenol (B140041) acceptor. beilstein-journals.org To achieve the desired β-stereoselectivity, neighboring group participation from the acetyl group at the C-2 position of the glucose unit is often exploited. Lewis acid-mediated methods, utilizing catalysts such as TMSOTf or BF₃·Et₂O, are common for activating the anomeric center of the glycosyl donor. beilstein-journals.org These reactions proceed through an oxocarbenium ion intermediate, which then reacts with the nucleophilic acceptor. beilstein-journals.org The choice of solvent, temperature, and catalyst is crucial in controlling the stereochemical outcome of the glycosylation.

Acetylation and deacetylation are fundamental processes in carbohydrate chemistry for protecting and deprotecting hydroxyl groups. wikipedia.org In the synthesis of 4-nitrophenyl hepta-O-acetyl-β-lactoside, the hydroxyl groups of lactose are per-O-acetylated to enhance its solubility in organic solvents and to direct the stereochemical outcome of the glycosylation reaction. researchgate.netnih.gov This is commonly achieved using acetic anhydride with a catalyst. researchgate.netnih.gov

Deacetylation, the removal of these acetyl groups, is typically the final step if the unprotected lactoside is the target. However, for 4-nitrophenyl hepta-O-acetyl-β-lactoside, the acetyl groups remain. The process of acetylation is reversible and is catalyzed by enzymes known as histone acetyltransferases (HATs), while deacetylation is catalyzed by histone deacetylases (HDACs). wikipedia.org While these enzymes are primarily studied in biological contexts, their principles of action inform chemical deprotection strategies. nih.govmdpi.comnih.govresearchgate.net Controlled deacetylation can also be used to selectively unmask certain hydroxyl groups for further derivatization.

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. crdeepjournal.org In the context of lactoside synthesis, PTC can facilitate the glycosylation reaction by transporting the 4-nitrophenoxide anion (generated in the aqueous phase) into the organic phase where the acetylated lactosyl donor is dissolved. researchgate.net A quaternary ammonium salt, such as tetrabutylammonium hydrogen sulfate (TBAHS), often serves as the phase transfer catalyst. researchgate.net This methodology can lead to increased yields, milder reaction conditions, and reduced reaction times. crdeepjournal.orgnih.gov

Precursor Chemistry and Intermediate Transformations

The successful synthesis of 4-nitrophenyl hepta-O-acetyl-β-lactoside relies heavily on the preparation and reactivity of key precursors and intermediates.

Per-O-acetylated lactosyl bromide is a common and highly effective glycosyl donor for the synthesis of β-lactosides. researchgate.net It is typically synthesized from per-O-acetylated lactose by treatment with a solution of hydrobromic acid in acetic acid. researchgate.net The resulting lactosyl bromide is a reactive intermediate where the anomeric hydroxyl group has been replaced by a bromine atom, making it an excellent leaving group for nucleophilic substitution reactions. nih.gov Its utility lies in its ability to readily react with nucleophiles, such as 4-nitrophenol, in the presence of a promoter to form the desired glycosidic linkage with high β-selectivity, driven by the neighboring group participation of the C-2 acetyl group. researchgate.netnih.gov

Purification and Analytical Assessment of Synthesized Research Materials

After the synthesis, rigorous purification and analytical assessment are essential to ensure the identity and purity of the 4-nitrophenyl hepta-O-acetyl-β-lactoside. Common purification techniques include column chromatography on silica gel and recrystallization.

The final product is characterized using a variety of analytical methods. Thin-Layer Chromatography (TLC) is used to monitor the progress of the reaction and to assess the purity of the final product. sigmaaldrich.com Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are employed to confirm the structure of the compound, including the stereochemistry of the anomeric carbon. Mass spectrometry is used to determine the molecular weight of the compound. sigmaaldrich.com The physical properties, such as melting point and optical rotation, are also measured and compared with literature values to confirm the identity and purity of the synthesized material.

Substrate Specificity and Selectivity in Glycosidase Action

Substrate specificity is a defining characteristic of enzymes, enabling them to distinguish between structurally similar molecules. The use of synthetic substrates like 4-Nitrophenyl hepta-O-acetyl-b-lactoside is a cornerstone of investigating these precise molecular recognition capabilities.

4-Nitrophenyl hepta-O-acetyl-b-lactoside is specifically designed as a chromogenic substrate for the enzyme β-galactosidase (EC 3.2.1.23). biosynth.com β-Galactosidase catalyzes the hydrolysis of the β-glycosidic bond in this compound, separating the acetylated lactoside moiety from the 4-nitrophenyl group. biosynth.com The cleavage of this bond releases 4-nitrophenol, which, particularly under alkaline conditions, ionizes to the 4-nitrophenolate (B89219) anion, producing a distinct yellow color that can be quantified spectrophotometrically. biosynth.comresearchgate.net This property allows for a continuous and sensitive assay to measure the activity of β-galactosidase. biosynth.com

The presence of the seven acetyl groups on the lactose moiety makes the substrate more hydrophobic compared to its non-acetylated counterpart, which can influence its interaction with the enzyme's active site and its solubility in different assay buffers. While it is established as a substrate, detailed comparative kinetic data with the more commonly used o-nitrophenyl-β-D-galactopyranoside (ONPG) are not extensively detailed in the literature. nih.govnih.gov The primary application remains the qualitative and quantitative assessment of β-galactosidase activity in various research contexts, including enzyme purification and characterization. biosynth.com

β-Glucosidases (EC 3.2.1.21) are a class of enzymes that catalyze the hydrolysis of β-glucosidic bonds, releasing a terminal non-reducing glucose residue. nih.govresearchgate.net These enzymes are distinct from β-galactosidases in their substrate preference, which is dictated by the specific stereochemistry of the sugar moiety. While both enzymes are glycoside hydrolases, their active sites are finely tuned to recognize either galactose or glucose, respectively.

There is a lack of specific studies in the reviewed literature detailing the hydrolysis of 4-Nitrophenyl hepta-O-acetyl-b-lactoside by β-glucosidase. Given the high specificity of glycohydrolases, it is expected that this lactoside-based substrate would be a poor substrate, if at all, for β-glucosidases, which are selective for glucosides. nih.gov The hydrolysis of related compounds like 4-nitrophenyl β-D-glucopyranoside is a standard method for assaying β-glucosidase activity, but this does not imply activity on a lactoside derivative. chemrxiv.org

A comparative analysis of the hydrolysis of 4-Nitrophenyl hepta-O-acetyl-b-lactoside across different glycoside hydrolase (GH) families is limited by the substrate's high specificity. The compound is explicitly used as a substrate for β-galactosidase. biosynth.com While enzymes from different families can exhibit β-galactosidase activity, detailed kinetic studies using this particular acetylated substrate are not sufficiently available in the public domain to perform a robust comparative analysis. Such a study would involve assaying the substrate against a panel of purified enzymes from various GH families and determining the kinetic parameters for each, which has not been reported.

Determination of Enzyme Kinetic Parameters

Kinetic parameters are essential for quantifying an enzyme's catalytic performance and its affinity for a substrate. For β-galactosidase, 4-Nitrophenyl hepta-O-acetyl-b-lactoside can be used to determine these fundamental values.

The relationship between the initial velocity (v₀) of an enzyme-catalyzed reaction and the substrate concentration [S] is described by the Michaelis-Menten equation. libretexts.org Two key parameters derived from this model are the Michaelis constant (K_m) and the maximum velocity (V_max).

V_max represents the maximum rate of the reaction when the enzyme's active sites are fully saturated with the substrate. libretexts.org

K_m is the substrate concentration at which the reaction velocity is half of V_max. It is an inverse measure of the substrate's affinity for the enzyme; a lower K_m value indicates a higher affinity. libretexts.org

To determine these parameters for β-galactosidase using 4-Nitrophenyl hepta-O-acetyl-b-lactoside, one would measure the initial rate of 4-nitrophenol production at various concentrations of the substrate. The data can be plotted as v₀ versus [S] (a Michaelis-Menten plot) or, more commonly, using a linear transformation like the Lineweaver-Burk plot (1/v₀ versus 1/[S]). nih.govpjlss.edu.pk

Illustrative Data for K_m and V_max Determination The following table contains example data to illustrate the process, as specific experimental values for this compound are not available in the provided search results.

From a Lineweaver-Burk plot of this illustrative data, the y-intercept (1/V_max) and x-intercept (-1/K_m) would be determined, allowing for the calculation of V_max and K_m.

The catalytic efficiency of an enzyme is a measure of its ability to convert a substrate into a product. It is determined by the ratio of k_cat to K_m.

k_cat , also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated. It is calculated from the equation: k_cat = V_max / [E]t, where [E]t is the total enzyme concentration. youtube.com

This parameter is particularly useful for comparing the preference of an enzyme for different substrates. For instance, by determining the k_cat/K_m of β-galactosidase for both 4-Nitrophenyl hepta-O-acetyl-b-lactoside and other substrates like lactose, one could quantitatively assess the enzyme's specificity. nih.gov However, such a direct comparison requires experimental data that is not currently available in the reviewed literature for the acetylated compound.

Table of Kinetic Parameters This table outlines the kinetic parameters that would be derived from an enzymatic assay using 4-Nitrophenyl hepta-O-acetyl-b-lactoside. The values are hypothetical for illustrative purposes.

Influence of pH and Temperature on Enzymatic Reaction Rates

The rate of enzymatic hydrolysis of 4-Nitrophenyl hepta-O-acetyl-b-lactoside, a chromogenic substrate, is critically dependent on both pH and temperature. These parameters directly influence the enzyme's catalytic efficiency and stability. The optimal conditions often vary significantly depending on the source of the glycosidase enzyme being studied.

The activity of β-galactosidases, a common class of enzymes studied using nitrophenyl-glycoside substrates, is typically assessed across a wide pH range to determine the optimal hydrogen ion concentration for catalysis. For instance, a β-galactosidase from Lactobacillus plantarum HF571129 exhibited an optimal pH of 6.5 when acting on the related substrate o-nitrophenyl-β-D-galactopyranoside (ONPG), with a broader active range of pH 5.5 to 7.0. nih.gov In contrast, a β-galactosidase from Aspergillus oryzae showed peak activity at a more alkaline pH of 7.5. pjlss.edu.pk Similarly, a cold-active β-galactosidase from an Antarctic Arthrobacter species was found to have a pH optimum of 7.0, with its activity range spanning from pH 6.0 to 9.5. nih.gov The study of N-acetyl-beta-D-hexosaminidase with a similar p-nitrophenyl-based substrate suggests an optimal pH near 5.0 for its action. nih.gov

Temperature is another crucial factor governing the reaction rate. Enzymes exhibit an optimal temperature at which their activity is maximal. Below this temperature, the reaction rate decreases, and above it, the enzyme begins to denature, leading to a rapid loss of activity. For example, the β-galactosidase from L. plantarum HF571129 demonstrated an optimal temperature of 50°C for the hydrolysis of both ONPG and lactose. nih.gov A β-galactosidase from Pedobacter sp. also showed optimal activity at 50°C. researchgate.net In stark contrast, a cold-adapted β-galactosidase from an Antarctic Arthrobacter isolate displayed maximum activity at a much lower temperature of 18°C and was rapidly inactivated at 37°C, highlighting the vast diversity in enzyme thermal properties. nih.gov

The interplay of pH and temperature is essential for the kinetic characterization of any glycosidase. Researchers often perform assays under various conditions to establish these optimal parameters, which are fundamental for understanding the enzyme's physiological role and potential industrial applications.

Table 1: Optimal pH and Temperature for Various Glycosidases

| Enzyme Source | Substrate | Optimal pH | Optimal Temperature (°C) |

| Lactobacillus plantarum HF571129 | o-nitrophenyl-β-D-galactopyranoside (ONPG) | 6.5 | 50 |

| Aspergillus oryzae | o-nitrophenyl-β-galactoside (ONPG) | 7.5 | Not Specified |

| Pedobacter sp. CAUYN2 | Not Specified | 5.0 | 50 |

| Antarctic Arthrobacter sp. | o-nitrophenyl-β-d-galactopyranoside (ONPG) | 7.0 | 18 |

| N-acetyl-beta-D-hexosaminidase | 4-nitrophenyl N-acetyl-beta-D-glucosaminide | ~5.0 | Not Specified |

Enzymatic Reaction Monitoring Techniques

The enzymatic hydrolysis of 4-Nitrophenyl hepta-O-acetyl-b-lactoside is most commonly monitored using spectrophotometry. This technique relies on the chromogenic nature of the substrate, which, upon hydrolysis by a glycosidase, releases the product 4-nitrophenol (p-nitrophenol).

The principle of the assay is straightforward. The substrate, 4-Nitrophenyl hepta-O-acetyl-b-lactoside, is colorless. oiv.int When the enzyme cleaves the glycosidic bond, it liberates the 4-nitrophenyl group. nih.gov In an alkaline environment, the released 4-nitrophenol is deprotonated to form the 4-nitrophenolate anion, which has a distinct yellow color. oiv.intsemanticscholar.org The intensity of this yellow color is directly proportional to the amount of 4-nitrophenol produced and, therefore, to the activity of the enzyme.

The reaction is typically performed in a buffered solution at the optimal pH and temperature for the specific enzyme under investigation. mdpi.com To monitor the reaction kinetics, the increase in absorbance is measured over time using a spectrophotometer. The wavelength for detecting the 4-nitrophenolate anion is generally between 400 nm and 420 nm. nih.govsemanticscholar.orgmedchemexpress.com

In many experimental setups, the reaction is initiated by adding the enzyme to the substrate solution. At specific time intervals, aliquots of the reaction mixture can be withdrawn and added to a "stop solution," which is a basic solution such as sodium carbonate. oiv.intmdpi.com This action serves two purposes: it halts the enzymatic reaction by drastically changing the pH, and it ensures the complete conversion of the released 4-nitrophenol to its yellow-colored phenolate (B1203915) form, maximizing the signal for measurement. oiv.intmdpi.com The rate of the reaction, and thus the enzyme activity, is calculated from the rate of increase in absorbance. nih.gov This method provides a continuous and sensitive way to determine kinetic parameters like Vmax and Km.

More advanced techniques such as real-time electrospray ionization mass spectrometry (ESIMS) can also be used to monitor the hydrolysis of nitrophenyl-glycoside substrates, providing detailed information on the specific products formed during the reaction. nih.gov

Mechanistic Investigations of Enzyme Substrate Interactions

Elucidation of Glycosidic Bond Cleavage Mechanisms

The enzymatic hydrolysis of the β-glycosidic bond in substrates like 4-nitrophenyl-β-lactoside by β-galactosidase proceeds via a two-step, double-displacement mechanism, consistent with a Koshland retaining mechanism. researchgate.netnih.gov

Galactosylation: In the first step, a nucleophilic residue in the enzyme's active site attacks the anomeric carbon of the galactose moiety. This results in the formation of a covalent galactosyl-enzyme intermediate and the simultaneous release of the aglycon, 4-nitrophenol (B140041). ebi.ac.uknih.gov This step is initiated by proton donation from a general acid catalyst residue in the active site. nih.gov

Degalactosylation: In the second step, a water molecule, activated by a general base catalyst (the same residue that acted as the acid in the first step), attacks the anomeric carbon of the galactosyl-enzyme intermediate. ebi.ac.uk This hydrolyzes the covalent bond, releasing galactose and regenerating the free, active enzyme. ebi.ac.uknih.gov

This mechanism involves two nucleophilic displacements, each proceeding through a transition state with significant oxocarbenium ion character. nih.gov

Extensive research on Escherichia coli β-galactosidase has identified the key amino acid residues responsible for catalysis. The active site is highly conserved among GH2 family galactosidases. nih.gov A glutamic acid residue, Glu537, acts as the catalytic nucleophile that forms the covalent intermediate with the galactose moiety. ebi.ac.uk Another glutamic acid, Glu461, functions as the general acid/base catalyst, protonating the leaving aglycon in the first step and activating a water molecule for hydrolysis in the second step. ebi.ac.uknih.gov

The active site architecture is precisely organized to stabilize the substrate and the transition states. The galactosyl ring is held in place through a network of hydrogen bonds and other interactions with several key residues. nih.gov

Table 1: Key Catalytic and Binding Residues in E. coli β-Galactosidase Active Site

| Residue (E. coli) | Role in Catalysis | Citation |

| Glu537 | Catalytic Nucleophile (forms covalent intermediate) | ebi.ac.uk |

| Glu461 | General Acid/Base Catalyst | ebi.ac.uknih.gov |

| His357 | Interacts with C3 hydroxyl, stabilizes transition state | ebi.ac.uk |

| His391 | Stabilizes transition state through strong interactions | ebi.ac.uk |

| His418 | Involved in metal binding and activity | ebi.ac.uk |

| Asn604 | Part of the sodium binding site | ebi.ac.uk |

| Phe601 | Forms part of the sodium binding site | ebi.ac.uk |

The 4-nitrophenyl (pNP) group is not merely a passive leaving group; it is a critical tool for mechanistic and kinetic analyses. Its primary role is that of a chromogenic reporter. biosynth.com The substrate, 4-nitrophenyl-β-lactoside, is colorless, but upon hydrolysis, it releases 4-nitrophenol. wikipedia.org At neutral or alkaline pH, this product deprotonates to form the 4-nitrophenolate (B89219) ion, which has a distinct yellow color and a strong absorbance maximum around 400-420 nm. cam.ac.ukwikipedia.orgnih.gov

This color change allows researchers to continuously monitor the progress of the enzymatic reaction in real-time using a spectrophotometer. This technique is fundamental to:

Enzyme Assays: Providing a simple and rapid method to determine enzyme activity. nih.govnih.gov

Kinetic Analysis: Enabling the determination of key kinetic parameters such as the Michaelis-Menten constant (KM) and the maximum reaction velocity (Vmax). nih.govrsc.org

Pre-Steady-State Kinetics: Using stopped-flow spectroscopy, the rapid release of the p-nitrophenolate can be observed as an initial "burst," which corresponds to the acylation (galactosylation) step of the enzyme. cam.ac.uk This allows for the calculation of rate constants for individual steps in the catalytic cycle. cam.ac.ukresearchgate.net

The electron-withdrawing nature of the nitro group makes the 4-nitrophenolate a good leaving group, facilitating the nucleophilic attack by the enzyme.

Conformational Analysis of the Substrate in Enzyme Binding Pockets

Structural studies of β-galactosidase complexed with substrates and inhibitors have revealed key conformational details of the binding process. Substrates are thought to initially bind in a shallow groove near the entrance of the active site before moving deeper into the catalytic center for the reaction to occur. nih.govnih.gov

Crystallographic studies show that the enzyme itself undergoes only modest conformational changes during catalysis, suggesting that the protein structure is largely pre-organized for the reaction. nih.gov The hydrolysis of the glycosidic bond is understood to proceed through transition states that have a significant degree of sp²-hybridization and planarity at the anomeric carbon, resembling an oxocarbenium ion. nih.govnih.gov The enzyme's active site is structured to preferentially bind and stabilize this planar transition state, thereby lowering the activation energy of the reaction. For instance, in the active site of E. coli β-galactosidase, the glucopyranose ring of lactose (B1674315) is stabilized by a π-stacking interaction with a tryptophan residue (W999). nih.gov

Isotope Effect Studies in Reaction Pathway Determination

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the transition state structure and identifying the rate-determining steps of an enzymatic reaction. By replacing an atom at a key position with one of its heavier isotopes (e.g., ¹⁸O for ¹⁶O), subtle changes in reaction rates can be measured, providing insight into bond-breaking and bond-forming events.

Table 2: Oxygen-18 Leaving Group Kinetic Isotope Effects (KIEs) for β-Galactosidase-Catalyzed Hydrolysis

| Substrate | Kinetic Parameter | KIE Value | Implication | Citation |

| p-Nitrophenyl β-D-galactoside | Vmax | 1.022 ± 0.002 | Bond scission is largely rate-determining at saturation. | nih.gov |

| p-Nitrophenyl β-D-galactoside | Vmax/Km | 1.014 ± 0.003 | Glycosidic bond cleavage is part of the first irreversible step. | nih.gov |

| 2,4-Dinitrophenyl β-D-galactoside | Vmax | 1.002 ± 0.0009 | Bond scission is not rate-determining at saturation. | nih.gov |

| 2,4-Dinitrophenyl β-D-galactoside | Vmax/Km | 1.030 ± 0.003 | Glycosidic bond cleavage is largely rate-determining. | nih.gov |

The results for p-nitrophenyl β-D-galactoside show a significant KIE on Vmax, indicating that the cleavage of the bond to the nitrophenyl leaving group is a major rate-determining step when the enzyme is saturated with the substrate. nih.gov For the more reactive 2,4-dinitrophenyl derivative, the KIE on Vmax is almost unity, suggesting that a different step, likely degalactosylation, has become rate-limiting. nih.gov However, for both substrates, the significant KIE on Vmax/Km confirms that the first irreversible step in the reaction pathway involves the cleavage of the glycosidic bond. nih.gov These findings strongly support the proposed double-displacement mechanism involving a covalent galactosyl-enzyme intermediate. nih.gov

Applications in Biochemical Assays and Enzyme Discovery Research

Development and Optimization of Chromogenic Enzyme Assaysmegazyme.comresearchgate.net

Chromogenic substrates are integral to the development of simple and effective enzyme assays. nih.govresearchgate.net These synthetic molecules are designed to produce a colored product upon enzymatic action, providing a direct measure of activity. nih.govmdpi.com 4-Nitrophenyl hepta-O-acetyl-β-lactoside is a high-quality chromogenic substrate that offers excellent sensitivity in enzyme assays. biosynth.com The assay principle relies on the enzymatic hydrolysis of the glycosidic bond, which links the acetylated lactoside moiety to the 4-nitrophenyl group.

The primary application of 4-Nitrophenyl hepta-O-acetyl-β-lactoside in assays is the detection of glycosidase activity through the release of 4-nitrophenol (B140041). When a competent enzyme cleaves the β-glycosidic bond, the colorless substrate is hydrolyzed to produce hepta-O-acetyl-lactoside and 4-nitrophenol. biosynth.com Under alkaline pH conditions, the released 4-nitrophenol is ionized to the 4-nitrophenoxide ion, which exhibits a distinct yellow color. nih.govtaylorandfrancis.com

The intensity of this yellow color is directly proportional to the amount of 4-nitrophenol released, and thus to the enzyme's activity. This color change can be accurately quantified by measuring the absorbance of the solution using a spectrophotometer, typically at a wavelength between 400 and 420 nm. taylorandfrancis.combiocompare.com For precise quantification, high-purity 4-nitrophenol is used as a standard to establish its molar absorptivity under specific assay conditions. nih.gov For instance, a molar absorptivity of 18,380 L·mol⁻¹·cm⁻¹ has been determined for 4-nitrophenol at 401 nm in 10 mmol/L NaOH at 25°C. nih.gov This allows for the direct conversion of absorbance units to the concentration of the product formed over time, enabling the calculation of reaction rates. nih.gov

The simplicity of the colorimetric assay makes 4-Nitrophenyl hepta-O-acetyl-β-lactoside and similar p-nitrophenyl (pNP) glycosides well-suited for high-throughput screening (HTS) applications. HTS methodologies are essential for rapidly screening large numbers of samples, such as in the discovery of novel enzymes from metagenomic libraries or in testing large compound libraries for potential inhibitors. nih.gov

The assay procedure can be miniaturized into microplate formats (e.g., 96-well or 384-well plates), allowing for the simultaneous analysis of many reactions. nih.gov The reaction is typically initiated by adding the enzyme to the substrate solution and stopped after a defined incubation period, often by adding a high-pH solution like sodium carbonate or sodium hydroxide. nih.gov This stop solution serves the dual purpose of halting the enzymatic reaction and ensuring the full development of the yellow color of the 4-nitrophenoxide ion for accurate absorbance reading. nih.gov This straightforward "add-incubate-read" protocol is highly amenable to automation, making it a cornerstone of modern enzyme discovery and characterization pipelines.

Screening and Characterization of Novel Glycosidases

A significant application of 4-Nitrophenyl hepta-O-acetyl-β-lactoside is in the discovery and subsequent characterization of new glycoside hydrolases (glycosidases). nih.govcore.ac.uk Functional screening of metagenomic libraries, which contain the collective genetic material from environmental microbial communities, has been a successful strategy for identifying novel enzymes. nih.govfao.org In this context, chromogenic substrates are invaluable for detecting clones that express the desired enzymatic activity. fao.org

Once a novel glycosidase is identified, p-nitrophenyl glycosides are used to determine its substrate specificity. nih.gov By testing the enzyme's activity against a panel of different pNP-glycosides (e.g., linked to glucose, galactose, fucose, xylose), researchers can profile the enzyme's catalytic preferences. nih.govnih.gov

For example, a novel β-glucosidase, Td2F2, isolated from a compost metagenome, was characterized using various pNP-substrates. The enzyme demonstrated activity not only on p-nitrophenyl-β-D-glucopyranoside but also on substrates with fucose, galactose, and lactopyranoside moieties, indicating a broad substrate tolerance. nih.gov

Table 1: Substrate Specificity of Novel β-Glucosidase Td2F2 Using p-Nitrophenyl (pNP) Substrates This table is based on data for the Td2F2 enzyme, illustrating how such substrates are used for characterization.

| Substrate | Relative Activity (%) |

|---|---|

| p-nitrophenyl-β-D-glucopyranoside (pNPGlc) | 100 |

| p-nitrophenyl-β-D-fucopyranoside (pNPFuc) | 113.8 |

| p-nitrophenyl-β-D-galactopyranoside (pNPGal) | 78.8 |

| p-nitrophenyl-β-D-lactopyranoside | 47.5 |

| p-nitrophenyl-β-D-cellobiose | 65.0 |

| p-nitrophenyl-β-D-xylopyranoside | < 1 |

| p-nitrophenyl-β-D-mannopyranoside | < 1 |

Source: Adapted from research findings on the Td2F2 enzyme. nih.gov

Enzymatic Inhibitor Discovery and Evaluationmegazyme.com

The search for specific enzyme inhibitors is a cornerstone of drug discovery and biochemical tool development. nih.govmdpi.com Assays using 4-Nitrophenyl hepta-O-acetyl-β-lactoside are frequently employed to screen for and evaluate the potency and mechanism of glycosidase inhibitors. conicet.gov.ar In these assays, the enzyme's activity is measured in the presence and absence of a potential inhibitor. A reduction in the rate of 4-nitrophenol release indicates an inhibitory effect. researchgate.net

By systematically varying the concentrations of both the substrate (4-Nitrophenyl hepta-O-acetyl-β-lactoside) and the inhibitor, researchers can determine the mode of inhibition. The data are often analyzed using graphical methods like the Lineweaver-Burk plot, which plots the inverse of reaction velocity (1/V) against the inverse of substrate concentration (1/[S]). researchgate.net

Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). On a Lineweaver-Burk plot, the lines for different inhibitor concentrations intersect on the y-axis.

Non-Competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), affecting the enzyme's catalytic efficiency. This reduces Vmax but does not change Km. The lines on the plot intersect on the x-axis.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km. The lines on the plot are parallel.

These kinetic studies are crucial for understanding how an inhibitor functions, which is vital for its development as a therapeutic agent or research probe. researchgate.net

Table 2: Theoretical Kinetic Data for Glycosidase Inhibition Analysis This table illustrates the expected results from kinetic experiments using a substrate like 4-Nitrophenyl hepta-O-acetyl-β-lactoside to determine the mode of inhibition.

| Inhibition Type | Effect on Km (Michaelis Constant) | Effect on Vmax (Maximum Velocity) | Lineweaver-Burk Plot Intersection |

|---|---|---|---|

| Competitive | Increases | Unchanged | On the y-axis |

| Non-Competitive | Unchanged | Decreases | On the x-axis |

| Uncompetitive | Decreases | Decreases | Lines are parallel (no intersection) |

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related inhibitor compounds (analogs) and testing their activity to determine which chemical features are critical for binding and inhibition. scilit.comnih.gov The quantitative data on inhibitory potency (such as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC₅₀) are generated using enzymatic assays with substrates like 4-Nitrophenyl hepta-O-acetyl-β-lactoside. nih.govresearchgate.net

For example, SAR studies on aminocyclopentitol glycosidase inhibitors involved preparing various analogs with different substituents and testing their inhibitory activity against several glycosidases. nih.gov The results showed that the inhibitory strength was highly dependent on a precise stereochemical match between the inhibitor and the enzyme's active site. scilit.comnih.gov Such studies, powered by data from chromogenic assays, guide the rational design of more potent and selective inhibitors. mdpi.com

Structural Modifications and Analogues for Targeted Research Objectives

Synthesis of Chemically Modified 4-Nitrophenyl Lactoside Derivatives

The synthesis of modified 4-nitrophenyl lactoside derivatives involves targeted chemical reactions to introduce new functional groups or alter existing ones. These modifications can be strategically placed on the glycan portion or involve the aglycone. The goal is to create analogues with tailored properties, such as enhanced stability, altered binding affinity, or the ability to act as specific inhibitors or probes.

The addition of sulfate esters to carbohydrate structures is a critical biological modification that mediates numerous cellular processes. Synthetically O-sulfated lactosides can, therefore, serve as powerful biological probes for studying the enzymes involved in these pathways, particularly sulfatases and sulfotransferases.

The synthesis of sulfated nitrophenyl derivatives can be achieved through chemical or chemoenzymatic methods. Chemical synthesis often employs sulfur trioxide (SO3) complexes, while enzymatic approaches may use PAPS-independent aryl sulfotransferases. These enzymes can transfer a sulfate group from a donor, such as p-nitrophenyl sulfate (pNPS), to a phenolic acceptor. While the direct sulfation of 4-nitrophenyl lactoside is a complex, multi-step process, the principles are demonstrated in the synthesis of simpler sulfated phenols researchgate.net.

Once synthesized, these sulfated lactosides can be used as chromogenic or fluorogenic substrates to monitor enzyme activity. Sulfatases, which hydrolyze sulfate esters, can cleave the sulfate group from a derivative, releasing the 4-nitrophenolate (B89219) anion, which is yellow and easily detected spectrophotometrically. This allows for the kinetic analysis of sulfatase activity. Furthermore, novel probes have been developed where sulfatase-mediated cleavage of a sulfate group triggers a cascade reaction leading to bioluminescence, offering a highly sensitive detection method for enzyme activity in biological samples, including pathogenic microbes like Mycobacterium tuberculosis nih.gov.

Replacing the anomeric oxygen with sulfur creates a thioglycosidic bond, resulting in thio-lactoside analogues. These compounds are of significant interest in enzymology because the thio-linkage is generally more resistant to enzymatic hydrolysis by glycosidases compared to the corresponding O-glycoside researchgate.net. This stability makes them excellent tools for studying enzyme-substrate interactions, acting as competitive inhibitors, or for use in structural studies like X-ray crystallography where substrate integrity during the experiment is crucial.

A key example is 4-nitrophenyl hepta-O-acetyl-1-thio-β-lactoside, an analogue of the primary subject compound. This thio-lactoside is synthesized to serve as a stable mimic of the natural substrate sigmaaldrich.com. The synthesis of thioglycosides can be achieved through various organic chemistry methods, sometimes involving reagents like Lawesson's reagent, which is known for the thionation of carbonyl groups and can be adapted for creating thio-analogs of carbohydrates mdpi.com. These stable thio-analogues are valuable for applications such as the synthesis of N-linked glycopeptides, which are important in glycobiology research sigmaaldrich.com.

The hydroxyl groups on the lactose (B1674315) molecule are critical for its recognition by enzymes. Systematically removing or modifying these groups through deoxygenation or methylation provides a powerful method to probe the specific requirements of an enzyme's active site.

Deoxy derivatives are synthesized by chemically removing one or more hydroxyl groups from the sugar rings. For example, derivatives of phenyl β-lactoside, including 2'-, 3'-, 4'-, and 6'-deoxy forms, have been synthesized to probe the active site of enzymes like N-acetylglucosaminyltransferase from Neisseria meningitidis nih.gov. Similarly, various deoxy derivatives of lactose have been prepared to study their hydrolysis by β-galactosidase from E. coli nih.gov. The synthesis of a 6-deoxy analogue of 4-nitrophenyl galactofuranoside was used to demonstrate that the HO-6 group is essential for the substrate's interaction with β-D-galactofuranosidase nih.govresearchgate.net. These studies reveal which hydroxyl groups are essential for binding and catalysis.

Methylated derivatives , where one or more hydroxyl groups are replaced by a methoxy group, are also used to map enzyme active sites. The synthesis can be performed chemically or enzymatically using methyltransferases beilstein-journals.org. The synthesis of methyl β-lactoside is a fundamental example of this type of modification researchgate.net. By observing how methylation at different positions affects enzyme activity, researchers can infer the role of specific hydroxyl groups in hydrogen bonding with the enzyme.

| Modification Type | Example Derivative | Enzyme Studied | Research Finding |

| Deoxygenation | 6'-deoxy-phenyl-β-lactoside | N. meningitidis N-acetylglucosaminyltransferase | Nearly threefold more active than the parent compound, indicating the 6'-OH is not essential for binding and may hinder the reaction nih.gov. |

| Deoxygenation | 2'- and 4'-deoxy-phenyl-β-lactoside | N. meningitidis N-acetylglucosaminyltransferase | Less active than the parent compound, suggesting the importance of these hydroxyl groups for recognition nih.gov. |

| Deoxygenation | 4-nitrophenyl β-D-fucofuranoside (6-deoxy analogue) | Penicillium fellutanum β-D-galactofuranosidase | Not hydrolyzed by the enzyme, demonstrating that the C-6 hydroxyl group is essential for substrate interaction nih.govresearchgate.net. |

Conjugating the lactoside structure to other molecules or scaffolds expands its utility in biological research. These conjugates can be designed to target specific cells, enhance binding avidity, or introduce reporter groups for detection.

One powerful strategy is to create multivalent lactosides, where multiple lactose units are attached to a central core or scaffold. This is often achieved using "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) nih.govmdpi.com. For instance, lactose units can be attached to scaffolds like terephthalamide or carbosilane dendrimers nih.govnih.govacs.org. These multivalent structures can significantly enhance binding affinity to lectins through the "glycocluster effect," where the simultaneous binding of multiple sugar units leads to a much stronger interaction than the sum of the individual interactions.

Lactose has also been conjugated to other bioactive molecules, such as thiosemicarbazones, to create compounds with enzyme-inhibitory activity against targets relevant to Type 2 diabetes researchgate.net. The conjugation process often involves linkers to connect the lactoside to the functional group, which can be tailored to control the spacing and flexibility of the final conjugate nih.gov.

Impact of Structural Modifications on Substrate Recognition and Reactivity

Modifying the structure of a lactoside substrate has a direct and often predictable impact on how it is recognized by an enzyme and how efficiently it is processed. The study of these impacts provides fundamental insights into the mechanisms of enzymatic catalysis.

The removal of a hydroxyl group, as in deoxy-lactosides, can drastically alter enzyme activity. If the hydroxyl group is critical for hydrogen bonding within the enzyme's active site, its removal will likely decrease the binding affinity (increase Km) and/or the rate of catalysis (decrease kcat). For example, studies with β-galactosidase have shown that while various deoxy-lactose derivatives can still be substrates, the rate of their hydrolysis is strongly dependent on the specific modification nih.gov. In the case of N-acetylglucosaminyltransferase, the 6'-deoxy derivative of phenyl β-lactoside was found to be a better substrate than the unmodified version, whereas the 2'- and 4'-deoxy derivatives were less active, highlighting the nuanced and specific nature of these interactions nih.gov.

Applications of Derivatized Lactosides in Glycobiology Research (e.g., Lectin Binding Studies)

Derivatized lactosides are indispensable tools in glycobiology, particularly for studying lectins—proteins that specifically recognize and bind to carbohydrates. These interactions are fundamental to cell-cell recognition, signaling, and pathogen adhesion.

A primary application is in the development of high-affinity lectin inhibitors. By creating multivalent lactoside conjugates, such as bivalent lactosides or lactose-functionalized dendrimers, researchers can achieve a dramatic increase in binding affinity for galectins, a family of β-galactoside-binding lectins nih.govnih.govacs.org. For example, a third-generation dendrimer bearing 32 lactose units was found to be a 1400-fold more effective inhibitor for Galectin-9 than monovalent lactose nih.gov. The affinity of these multivalent ligands can be finely tuned by altering the scaffold structure and the spacing between the lactose units nih.gov.

These derivatized lactosides are used in various assays to study lectin binding. Competitive Enzyme-Linked Immunosorbent Assays (ELISA) can determine the inhibitory potency (IC50) of a derivative by measuring how effectively it competes with a standard ligand for binding to a lectin nih.gov. Other techniques include affinity capillary electrophoresis and bio-layer interferometry, which can provide detailed information on binding affinity and kinetics, including ligand residence time uu.nl. Furthermore, fucosylated lactoside derivatives have been synthesized to act as mutual ligands for different lectins from the pathogenic bacterium Pseudomonas aeruginosa, which could aid in the development of anti-adhesion therapies mdpi.com. These studies are crucial for understanding the role of lectins in disease and for developing new therapeutic strategies.

| Derivative Type | Example | Target Lectin(s) | Application/Finding |

| Bivalent Lactoside | Terephthalamide-based lactoside | Human Galectins | Development of potent and selective lectin inhibitors; demonstrated selectivity between galectin-3 forms nih.gov. |

| Glycodendrimer | Lactose-functionalized carbosilane dendrimer | Galectin-9, Galectin-3, Galectin-8 | High-potency, multivalent inhibitors; affinity increases with dendrimer generation, reaching nanomolar IC50 values nih.gov. |

| Divalent Galactoside | Divalent ligand with 26 Å spacing | P. aeruginosa Lectin A (LecA) | Achieved low-nanomolar binding affinity and a long residence time (~7 hours), demonstrating a strong chelation-based binding mode uu.nl. |

| Fucosylated Glycocluster | Tetravalent 3-O-fucosyl lactose | P. aeruginosa Lectins A and B | Acted as a mutual ligand for both galactophilic and fucophilic lectins, useful for developing anti-adhesion therapies mdpi.com. |

Advanced Analytical Techniques in the Research of 4 Nitrophenyl Hepta O Acetyl B Lactoside

Spectrophotometric Analysis of Reaction Products and Kinetics

Spectrophotometry is a cornerstone technique for studying the kinetics of enzymatic reactions involving 4-Nitrophenyl hepta-O-acetyl-b-lactoside. The principle of this application hinges on the chromogenic nature of the hydrolysis product, 4-nitrophenol (B140041). When the glycosidic bond of the substrate is cleaved by an enzyme, such as β-galactosidase, it releases 4-nitrophenol, a compound that exhibits a distinct yellow color in alkaline solutions. tycmhoffman.com This color change is due to the formation of the 4-nitrophenolate (B89219) ion, which has a strong absorbance in the visible region of the electromagnetic spectrum.

The enzymatic activity can be quantified by monitoring the increase in absorbance at a specific wavelength, typically between 400 nm and 420 nm, over time. tycmhoffman.com The rate of the reaction is directly proportional to the rate of formation of 4-nitrophenol, which can be determined using the Beer-Lambert law. This allows for the calculation of key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), providing insights into the enzyme's affinity for the substrate and its catalytic efficiency.

| Parameter | Description | Typical Wavelength (nm) |

| Substrate | 4-Nitrophenyl hepta-O-acetyl-b-lactoside | - |

| Enzyme | β-galactosidase or other glycosidases | - |

| Product | 4-Nitrophenol (4-nitrophenolate ion) | 400-420 |

| Kinetic Constants | Km, Vmax | - |

Chromatographic Separation Techniques for Reaction Mixture Analysis

Chromatographic techniques are essential for the separation and purification of 4-Nitrophenyl hepta-O-acetyl-b-lactoside from reaction mixtures, as well as for the analysis of its hydrolysis products.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of 4-Nitrophenyl hepta-O-acetyl-b-lactoside and its reaction products, offering high resolution and sensitivity. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is commonly employed for the separation of such compounds.

A typical HPLC method for the analysis of a reaction mixture containing 4-Nitrophenyl hepta-O-acetyl-b-lactoside and its hydrolysis product, 4-nitrophenol, would involve a gradient elution. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The gradient is programmed to increase the proportion of the organic solvent over time, allowing for the sequential elution of compounds with different polarities. The more polar 4-nitrophenol would elute earlier, followed by the less polar, fully acetylated starting material. Detection is typically achieved using a UV-Vis detector, set at a wavelength where both the substrate and the product absorb, or at the specific absorbance maximum of 4-nitrophenol.

| Component | Stationary Phase | Mobile Phase | Detection |

| 4-Nitrophenyl hepta-O-acetyl-b-lactoside | C18 | Acetonitrile/Water Gradient | UV-Vis |

| 4-Nitrophenol | C18 | Acetonitrile/Water Gradient | UV-Vis |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method for monitoring the progress of a reaction and identifying the products of hydrolysis of 4-Nitrophenyl hepta-O-acetyl-b-lactoside. In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, commonly silica gel.

The plate is then developed in a sealed chamber containing a suitable mobile phase, which is a mixture of solvents. The choice of mobile phase is critical for achieving good separation. For separating the relatively nonpolar 4-Nitrophenyl hepta-O-acetyl-b-lactoside from the more polar 4-nitrophenol, a mobile phase consisting of a mixture of a nonpolar solvent (like hexane or ethyl acetate) and a small amount of a more polar solvent (like methanol or acetic acid) is often used.

After development, the separated spots can be visualized under UV light, as the nitrophenyl group is UV active. The unreacted substrate will have a different retention factor (Rf) value compared to the 4-nitrophenol product. The appearance and intensification of the spot corresponding to 4-nitrophenol confirm the progress of the hydrolysis reaction.

| Compound | Stationary Phase | Typical Mobile Phase System | Visualization |

| 4-Nitrophenyl hepta-O-acetyl-b-lactoside | Silica Gel | Ethyl Acetate/Hexane | UV Light (254 nm) |

| 4-Nitrophenol | Silica Gel | Ethyl Acetate/Hexane | UV Light (254 nm) |

Spectroscopic Methods for Structural Elucidation of Synthetic Intermediates and Derivatives

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of 4-Nitrophenyl hepta-O-acetyl-b-lactoside and any synthetic intermediates or derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to confirm the synthesis of 4-Nitrophenyl hepta-O-acetyl-b-lactoside.

In the ¹H NMR spectrum, characteristic signals for the aromatic protons of the 4-nitrophenyl group are expected in the downfield region (typically δ 7.0-8.5 ppm). The anomeric protons of the two sugar rings will appear as doublets in the region of δ 4.5-6.0 ppm, with their coupling constants providing information about their stereochemistry (β-linkage). The numerous acetyl groups will give rise to sharp singlet peaks in the upfield region (around δ 2.0 ppm).

The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbons of the 4-nitrophenyl ring will appear in the aromatic region (δ 110-160 ppm). The anomeric carbons will be found around δ 100 ppm, and the carbonyl carbons of the acetyl groups will be in the downfield region (δ 170 ppm). The remaining sugar ring carbons and the methyl carbons of the acetyl groups will have characteristic shifts in the upfield region.

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Nitrophenyl) | 7.0 - 8.5 | 110 - 160 |

| Anomeric Protons | 4.5 - 6.0 | ~100 |

| Sugar Ring Protons | 3.5 - 5.5 | 60 - 80 |

| Acetyl Protons (CH₃) | ~2.0 | ~20 |

| Acetyl Carbonyl Carbons | - | ~170 |

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and confirming the elemental composition of 4-Nitrophenyl hepta-O-acetyl-b-lactoside. Soft ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are typically used to generate the molecular ion without significant fragmentation.

The mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻), which allows for the confirmation of the molecular weight of the compound (757.65 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to determine its elemental formula (C₃₂H₃₉NO₂₀).

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern would be expected to show losses of acetyl groups (as ketene, 42 Da), the 4-nitrophenoxy group (138 Da), and cleavage of the glycosidic bond, leading to fragment ions corresponding to the individual sugar units. This fragmentation data provides further confirmation of the compound's structure.

| Analytical Data | Information Provided |

| Molecular Ion Peak (e.g., [M+Na]⁺) | Confirms the molecular weight (757.65 + 23.00 = 780.65 m/z) |

| High-Resolution Mass | Determines the exact mass and confirms the elemental composition (C₃₂H₃₉NO₂₀) |

| Fragmentation Pattern (MS/MS) | Provides structural information through the loss of functional groups (acetyl, nitrophenoxy) and cleavage of glycosidic bonds |

Emerging Research Directions and Future Perspectives for 4 Nitrophenyl Hepta O Acetyl B Lactoside

Integration with Computational Chemistry and Molecular Dynamics Simulations

The synergy between experimental biochemistry and computational modeling represents a powerful frontier for understanding enzymatic processes at a molecular level. 4-Nitrophenyl hepta-O-acetyl-b-lactoside is an ideal candidate for such integrated studies, providing a well-defined substrate for dissecting complex enzyme-carbohydrate interactions.

Computational methods, particularly molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) approaches, are being leveraged to elucidate the precise mechanisms of glycosidase action. chemrxiv.orgdiva-portal.org MD simulations allow researchers to observe the dynamic behavior of the substrate as it binds to the active site of an enzyme, revealing critical conformational changes and interactions that govern substrate recognition and catalysis. diva-portal.org These simulations can map the energetic landscape of the binding process, identifying key amino acid residues that stabilize the substrate.

Furthermore, QM/MM methods can be employed to model the chemical reaction of glycosidic bond cleavage. chemrxiv.org By treating the reacting atoms (the anomeric carbon of the lactoside and the catalytic residues of the enzyme) with quantum mechanics and the rest of the system with classical mechanics, these simulations can detail the transition states and reaction pathways of hydrolysis. This provides insights into the catalytic mechanism that are difficult to obtain through experimental means alone. chemrxiv.orgdiva-portal.org For 4-Nitrophenyl hepta-O-acetyl-b-lactoside, such studies can predict how the acetyl groups and the 4-nitrophenyl moiety influence its orientation and reactivity within the enzyme's active site.

Table 1: Computational Approaches in Enzyme-Substrate Analysis

| Computational Method | Application to 4-Nitrophenyl hepta-O-acetyl-b-lactoside | Research Insights |

|---|---|---|

| Molecular Dynamics (MD) | Simulating the binding process of the substrate to a glycosidase active site. | Provides information on binding affinity, conformational changes, and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). diva-portal.org |

| QM/MM Simulations | Modeling the enzymatic cleavage of the glycosidic bond. | Elucidates the detailed reaction mechanism, transition state structures, and activation energy barriers for substrate hydrolysis. chemrxiv.org |

| Molecular Docking | Predicting the most stable binding pose of the substrate within an enzyme's active site. | Helps to rapidly screen potential enzyme-substrate pairs and guide site-directed mutagenesis experiments. |

Potential in Engineering Glycosidase Enzymes with Modified Specificity or Stability

The quest to create novel biocatalysts with tailored properties is a major goal in biotechnology. 4-Nitrophenyl hepta-O-acetyl-b-lactoside serves as a critical tool in the directed evolution and rational design of glycosidase enzymes. By using this compound as a screening substrate, researchers can efficiently assess the impact of mutations on enzyme function.

In a typical workflow, a library of mutant enzymes is generated. The activity of each variant is then tested against 4-Nitrophenyl hepta-O-acetyl-b-lactoside. The release of 4-nitrophenol (B140041), which produces a yellow color, provides a rapid and quantifiable measure of catalytic efficiency. This high-throughput screening allows for the identification of enzymes with desired characteristics, such as:

Modified Specificity: Researchers can engineer enzymes to preferentially hydrolyze acetylated sugars or to alter their substrate selectivity. For instance, studies on chitinases have shown that mutating specific tryptophan residues can shift the substrate binding mode, altering the cleavage pattern of a nitrophenyl-tagged oligosaccharide. nih.gov This principle can be applied to glycosidases using 4-Nitrophenyl hepta-O-acetyl-b-lactoside to engineer enzymes that can process specifically modified glycans.

Enhanced Stability: The substrate can be used to test enzyme activity under various conditions (e.g., different temperatures or pH levels) to select for mutant enzymes with improved stability, a crucial trait for industrial applications.

The insights gained from these engineering efforts are twofold: they produce novel biocatalysts for applications in synthesis and degradation, and they deepen our fundamental understanding of the structure-function relationships that govern enzyme catalysis. nih.gov

Development of Advanced Biosensors and Diagnostics Based on its Reactivity

The chromogenic nature of 4-Nitrophenyl hepta-O-acetyl-b-lactoside makes it an excellent component for the development of sensitive biosensors and diagnostic assays. The principle relies on the enzymatic cleavage of the β-glycosidic bond, which liberates 4-nitrophenol. This product has a distinct yellow color in alkaline solutions, and its concentration can be accurately measured using spectrophotometry.

This reactivity is being harnessed to create advanced diagnostic tools. For example, assays based on similar 4-nitrophenyl glycosides are used to measure the activity of specific glycosidases in biological samples like serum. nih.gov Abnormal levels of certain glycosidases are biomarkers for various diseases. An assay using 4-Nitrophenyl hepta-O-acetyl-b-lactoside could be developed to detect enzymes that specifically process acetylated lactosides, potentially offering new diagnostic avenues.

Furthermore, the substrate can be integrated into biosensor platforms, such as microplates or lab-on-a-chip devices, for high-throughput screening of enzyme inhibitors. In this context, a large library of chemical compounds can be rapidly tested for their ability to block the enzymatic hydrolysis of 4-Nitrophenyl hepta-O-acetyl-b-lactoside. A reduction in the rate of color formation indicates successful inhibition. This approach is valuable in drug discovery for identifying lead compounds that target specific glycosidases involved in pathological processes.

Table 2: Applications in Biosensing and Diagnostics

| Application Area | Principle of Action | Potential Outcome |

|---|---|---|

| Diagnostic Assays | Measures the activity of specific glycosidases in patient samples (e.g., blood, tissue). | Detection of disease biomarkers; monitoring disease progression. nih.gov |

| High-Throughput Screening | Rapidly tests large libraries of compounds for their ability to inhibit enzyme activity. | Identification of potential drug candidates that target glycosidases. |

| Environmental Monitoring | Detects the presence of specific microorganisms by measuring their glycosidase activity. | Rapid and sensitive detection of microbial contamination. |

Role in Understanding Complex Carbohydrate Metabolism and Glycan Function

Carbohydrates and their conjugates (glycans) are involved in a vast array of biological processes, from cell-cell recognition to immune responses. nih.gov However, the complexity and heterogeneity of natural glycans make them challenging to study. Synthetic substrates like 4-Nitrophenyl hepta-O-acetyl-b-lactoside provide a simplified and controlled system to probe the enzymes involved in carbohydrate metabolism.

The presence of acetyl groups on this substrate makes it particularly useful for investigating the role of O-acetylation, a common modification of glycans that can significantly alter their biological function. By comparing the hydrolysis of 4-Nitrophenyl hepta-O-acetyl-b-lactoside with its non-acetylated counterpart (4-Nitrophenyl-β-D-lactopyranoside), researchers can determine how acetylation affects enzyme recognition and processing. This helps to elucidate the function of specific deacetylases and acetyl-recognizing glycosidases within complex metabolic pathways.

Studying how enzymes interact with this artificial substrate can reveal fundamental rules about substrate specificity. nih.govnih.gov For example, research has shown that the absence or modification of a single hydroxyl group on a sugar ring can completely abolish enzymatic hydrolysis, demonstrating the high degree of specificity in enzyme-substrate interactions. nih.gov Using 4-Nitrophenyl hepta-O-acetyl-b-lactoside, scientists can systematically investigate how the arrangement of acetyl groups influences binding and catalysis, thereby contributing to a more comprehensive map of glycan function and metabolism.

Q & A

Q. What are the established synthetic methodologies for 4-nitrophenyl hepta-O-acetyl-β-lactoside?

The compound is synthesized via glycosylation reactions using activated glycosyl donors. For example:

- Hepta-acetate-protected glycosyl fluorides (e.g., hepta-acetate-β-D-maltosyl fluoride) react with trimethylsilyl ethers of 4-nitrophenol in anhydrous conditions, enabling stereoselective β-linkage formation .

- Phase-transfer catalysis in a two-phase system (e.g., hepta-acetate-α-D-maltosyl bromide with 4-nitrophenol) enhances reaction efficiency by stabilizing intermediates .

Optimization Tip : Monitor reaction progress via TLC or HPLC to confirm β-configuration and avoid α-anomer contamination.

Q. What safety protocols are critical when handling 4-nitrophenyl hepta-O-acetyl-β-lactoside?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reagents .

- Waste Management : Segregate organic waste containing nitro groups and dispose via certified hazardous waste services to avoid environmental contamination .

- Stability : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of acetyl groups .

Advanced Research Questions

Q. How can researchers optimize 4-nitrophenyl hepta-O-acetyl-β-lactoside as a substrate for enzyme activity assays?

- Substrate Specificity : Test its compatibility with target enzymes (e.g., β-galactosidases or amylases) under varying pH (4.8–7.6) and temperatures (25–37°C) using spectrophotometric quantification of released 4-nitrophenol (λ = 405 nm) .

- Negative Controls : Include inactive derivatives (e.g., 4-nitrophenyl N-acetyl-β-D-glucosaminide) to confirm enzymatic specificity and rule out non-specific hydrolysis .

Data Interpretation : Normalize activity to substrate concentration and account for background absorbance from co-solvents (e.g., DMSO).

Q. What analytical techniques resolve structural ambiguities or degradation products of this compound?

- Chromatography : Use reverse-phase HPLC with UV detection (254 nm) to separate acetylated vs. deacetylated forms. Reference retention times against synthetic standards .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode identifies molecular ions ([M+Na]⁺) and fragmentation patterns to confirm glycosidic bond integrity .

- NMR : ¹H/¹³C NMR (in CDCl₃) assigns acetyl group positions (δ = 2.0–2.3 ppm) and anomeric proton signals (δ = 5.2–5.5 ppm, J = 8 Hz for β-linkage) .

Q. How do electron-withdrawing groups (e.g., 4-nitrophenyl) influence the stability of glycosidic bonds in this compound?

- Hydrolytic Stability : The 4-nitrophenyl group enhances hydrolytic resistance in acidic conditions due to electron withdrawal, stabilizing the glycosidic bond. However, alkaline conditions (pH > 9) accelerate cleavage via nucleophilic attack .

- Decomposition Pathways : Under oxidative stress, intramolecular self-oxidation may form phosphotriesters or aryl phosphodiesters, detectable via TLC or FT-IR .

Q. How should researchers address contradictory data in enzyme kinetics studies using this substrate?

- Case Example : Negligible activity observed with chitinase (using 4-nitrophenyl N-acetyl-β-D-glucosaminide) may arise from improper substrate-enzyme pairing or post-translational enzyme modifications. Validate with alternative substrates (e.g., 4-methylumbelliferyl derivatives) .

- Troubleshooting :

- Confirm enzyme purity via SDS-PAGE.

- Test substrate solubility in assay buffers (e.g., ≤1% DMSO).

- Use kinetic modeling (e.g., Michaelis-Menten) to distinguish competitive inhibition from substrate limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.